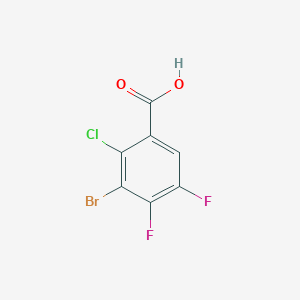

3-Bromo-2-chloro-4,5-difluorobenzoic acid

Vue d'ensemble

Description

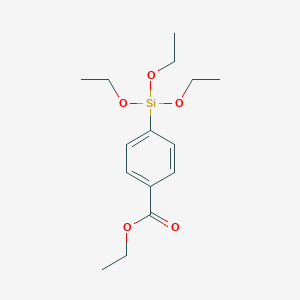

3-Bromo-2-chloro-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2 . It is used in various chemical reactions and has significant applications in the field of chemistry .

Molecular Structure Analysis

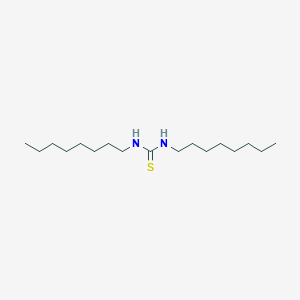

The molecular structure of 3-Bromo-2-chloro-4,5-difluorobenzoic acid consists of a benzene ring with bromine, chlorine, and fluorine as substituents, along with a carboxylic acid group . The exact mass of the molecule is 235.92845 g/mol .Physical And Chemical Properties Analysis

3-Bromo-2-chloro-4,5-difluorobenzoic acid has a density of 1.9±0.1 g/cm3, a boiling point of 304.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 126.6±3.0 cm3 .Applications De Recherche Scientifique

-

Pharmaceutical Chemistry - SGLT2 Inhibitors

- 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

-

Organic Chemistry - Synthesis of Halogenated Benzoic Acid Derivatives

- 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

- These halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .

-

Medicinal Compounds and Pesticides

-

Pharmaceutical Chemistry - Anti-fungal Agents

-

Organic Chemistry - Versatile Laboratory Reagent

-

Medicinal Chemistry - Biological Potential of Indole Derivatives

- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . While not directly related to “3-Bromo-2-chloro-4,5-difluorobenzoic acid”, the indole scaffold has been found in many important synthetic drug molecules .

-

Pharmaceutical Chemistry - Fluorinated Building Blocks

-

Organic Chemistry - Synthesis of Boron-Containing Anti-fungal Agents

-

Organic Chemistry - Versatile Laboratory Reagent

Propriétés

IUPAC Name |

3-bromo-2-chloro-4,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O2/c8-4-5(9)2(7(12)13)1-3(10)6(4)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWUOIWVSKCFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-4,5-difluorobenzoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)